molecular formula C15H13BrN4O2 B5959435 3-bromo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol CAS No. 312528-04-4

3-bromo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol

Cat. No.: B5959435
CAS No.: 312528-04-4
M. Wt: 361.19 g/mol
InChI Key: MWVCIRPGMLOIAZ-KPSZGOFPSA-N
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Description

The compound “3-bromo-1-[(4H-1,2,4-triazol-4-ylimino)methyl]-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol” is a complex organic molecule with the molecular formula C15H13BrN4O2 . It belongs to the family of 1,2,4-triazoles, which are known for their ability to accept and transfer acyl groups in synthetic reactions .


Synthesis Analysis

Triazole compounds, including the one , can be synthesized from various nitrogen sources . The synthesis of such compounds often involves the use of ligands for transition metals to create coordination complexes . More specific synthesis methods for this compound could not be found in the available literature.


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as Single-Crystal X-ray Diffraction (SCXRD) and Density Functional Theory (DFT) . These techniques can provide insights into the bond angles and other structural characteristics of the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound can be predicted using Conceptual Density Functional Theory (CDFT). This theory can provide insights into global reactivity descriptors and local nucleophilic/electrophilic Parr functions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, its thermal stability can be assessed using decomposition onset temperatures . Its density and oxygen balance can also be determined .

Mechanism of Action

While the specific mechanism of action for this compound is not detailed in the available literature, compounds from the 1,2,4-triazole family are known to exhibit a broad range of biological activities .

Future Directions

Future research could focus on enhancing the thermal stability, burn rate, and insensitivity to external force of this compound . Additionally, research could explore the use of nanomaterials to enhance the thermal decomposition of this compound and consequently improve its performance .

Properties

IUPAC Name

3-bromo-1-[(E)-1,2,4-triazol-4-yliminomethyl]-6,7,8,9-tetrahydrodibenzofuran-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2/c16-11-5-13-14(9-3-1-2-4-12(9)22-13)10(15(11)21)6-19-20-7-17-18-8-20/h5-8,21H,1-4H2/b19-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVCIRPGMLOIAZ-KPSZGOFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(C(=C(C=C3O2)Br)O)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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